Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3 |
InChI Key |
ZVNBNKAWGHGYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Bromomethylation: The benzimidazole core is then bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for selective reduction reactions.
Major Products:
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be synthesized.
Cyclized Products: Cyclization can lead to the formation of fused ring systems with potential biological activity.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in the development of novel catalysts for organic transformations.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anticancer Research: Investigated for its potential in anticancer drug development, particularly in targeting specific cancer cell pathways.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Serves as an intermediate in the production of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of benzimidazole derivatives depend on substituent types and positions. Below is a comparative analysis:
Leaving Group Efficiency
- Bromomethyl (-CH2Br) : Highly reactive in SN2 reactions due to bromide’s polarizability and moderate bond strength .
- Chloromethyl (-CH2Cl) : Less reactive than bromo; requires harsher conditions for substitution .
- Methylthio (-SMe) : Acts as a soft nucleophile; participates in radical or metal-catalyzed reactions .
Physicochemical Properties
Biological Activity
Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a heterocyclic compound notable for its diverse biological activities. Its structure, featuring a benzimidazole core with a bromomethyl substituent, positions it as a valuable intermediate in medicinal chemistry and organic synthesis. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative properties, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : Approximately 269.12 g/mol
- Functional Groups : Benzimidazole core, bromomethyl group, ethyl carboxylate
The presence of the bromomethyl group enhances the compound's reactivity, making it an effective precursor in synthesizing other biologically active derivatives.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of benzimidazole derivatives, including this compound.
Minimum Inhibitory Concentration (MIC) Studies
- Against Staphylococcus aureus : The compound exhibited MIC values ranging from 20 to 40 µM against multi-drug resistant strains of S. aureus, indicating significant antibacterial potential .
- Against Escherichia coli : Similar tests showed MIC values of 40 to 70 µM against E. coli, although these values were higher compared to standard antibiotics like ceftriaxone .
The compound's activity is attributed to its ability to interact with bacterial enzymes and receptors, disrupting essential biological processes.
Antifungal Activity
Research has also highlighted the antifungal properties of benzimidazole derivatives:
- This compound demonstrated moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values reported around 64 µg/mL .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines:
- In vitro studies indicated that derivatives of this compound showed promising results against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 16.38 µM for certain analogs .
- The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to caspase activation and subsequent cancer cell death .
The biological activity of this compound is largely attributed to its interaction with biological macromolecules:
- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity and altering metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor functions that are essential for cellular signaling in both bacterial and cancer cells.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has been investigated for its biological activities, particularly as a potential therapeutic agent.
- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzimidazole structure can enhance activity against breast cancer cells (MDA-MB-231), with some compounds achieving IC50 values as low as 16.38 μM, indicating potent activity . The incorporation of bromomethyl groups in the structure may contribute to this enhanced activity through mechanisms involving DNA interaction and apoptosis induction.
- Antifungal and Antibacterial Properties : Compounds similar to this compound have demonstrated promising antifungal and antibacterial activities. For example, several derivatives have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents in treating infections .
Synthesis and Chemical Reactions
This compound serves as an important synthetic intermediate in the preparation of various biologically active compounds.
- Synthetic Pathways : The compound can be synthesized through a multi-step reaction involving the alkylation of benzimidazole derivatives with bromomethyl groups. This process enhances the compound's reactivity, allowing for further modifications that can lead to a variety of derivatives with tailored biological activities.
- Reactivity in Organic Synthesis : The bromomethyl group is known to facilitate nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis. Its ability to participate in coupling reactions expands its utility in creating complex molecular architectures .
Material Science Applications
Beyond its medicinal properties, this compound has potential applications in material science.
- Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers. By incorporating the benzimidazole moiety into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical properties, suitable for applications in coatings and composites.
- Nanotechnology : The unique properties of benzimidazole derivatives make them suitable candidates for use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with metal ions can also be exploited in creating nanostructured materials with specific functionalities .
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
